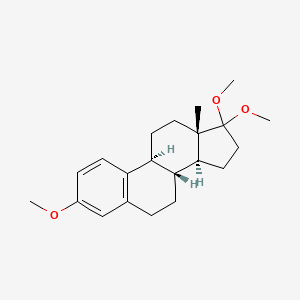
3,17,17-Trimethoxy-estra-1,3,5(10)-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,17,17-Trimethoxy-estra-1,3,5(10)-triene is a synthetic organic compound that belongs to the class of estrogens. Estrogens are steroid hormones that play a crucial role in the regulation of the reproductive system and secondary sexual characteristics. This compound is characterized by the presence of three methoxy groups attached to the steroid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,17,17-Trimethoxy-estra-1,3,5(10)-triene typically involves multiple steps, starting from a suitable steroid precursor. Common synthetic routes may include:
Methoxylation: Introduction of methoxy groups at specific positions on the steroid backbone using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Cyclization: Formation of the triene structure through cyclization reactions, often involving the use of strong acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
3,17,17-Trimethoxy-estra-1,3,5(10)-triene can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of methoxy groups with other substituents using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds.
Wissenschaftliche Forschungsanwendungen
3,17,17-Trimethoxy-estra-1,3,5(10)-triene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity and properties of estrogens.
Biology: Investigated for its effects on cellular processes and hormone receptor interactions.
Medicine: Explored for potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,17,17-Trimethoxy-estra-1,3,5(10)-triene involves binding to estrogen receptors in target tissues. This binding activates specific signaling pathways that regulate gene expression and cellular functions. The compound’s effects are mediated through interactions with molecular targets such as DNA, RNA, and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking methoxy groups.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group.
Mestranol: Another synthetic estrogen with a methoxy group at the 3-position.
Uniqueness
3,17,17-Trimethoxy-estra-1,3,5(10)-triene is unique due to the presence of three methoxy groups, which may influence its reactivity, binding affinity, and biological activity compared to other estrogens.
Eigenschaften
Molekularformel |
C21H30O3 |
|---|---|
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-3,17,17-trimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C21H30O3/c1-20-11-9-17-16-8-6-15(22-2)13-14(16)5-7-18(17)19(20)10-12-21(20,23-3)24-4/h6,8,13,17-19H,5,7,9-12H2,1-4H3/t17-,18-,19+,20+/m1/s1 |
InChI-Schlüssel |
GFEOSUPYTYBRND-ZRNYENFQSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2(OC)OC)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2(OC)OC)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


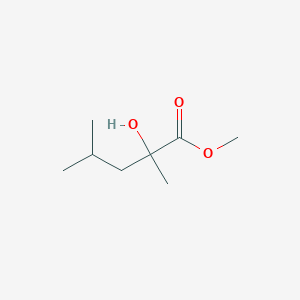
![N-[1R,2R-(2-Methylamino)cyclohex-1-yl)methyl]-N'-(1,2-benzisothiazol-3-yl)piperazine](/img/structure/B13442853.png)
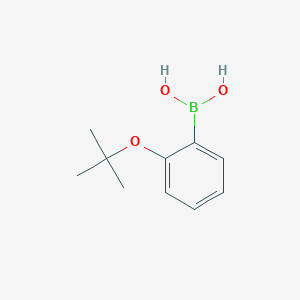
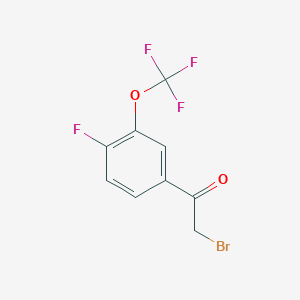
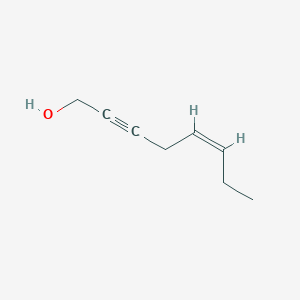
![O-[Methyl(1-methylethoxy)phosphinyl]-L-tyrosine](/img/structure/B13442889.png)

![1,3-Diazido-4-O-[(2S,3R)-3-azido-6-(azidomethyl)-3,4-dihydro-2H-pyran-2-yl]-1,2,3-trideoxy-6-O-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyl]-D-myo-inositol](/img/structure/B13442901.png)
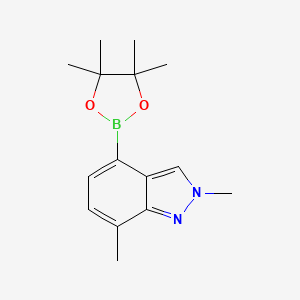

![[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-difluoro-2-hydroxy-](/img/structure/B13442907.png)
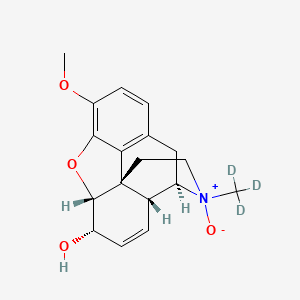
![(2S)-3-[3-[5-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13442913.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
